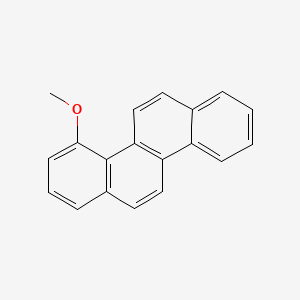
4-Methoxychrysene
Overview
Description
4-Methoxychrysene is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C19H14O. It is a derivative of chrysene, where a methoxy group (-OCH3) is substituted at the fourth position of the chrysene structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxychrysene can be synthesized through photochemical ring closure of [(methoxyphenyl)vinyl]naphthalene. This method involves the deprotection and purification of the resulting methoxychrysenes . Another approach involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of photochemical cyclization and cross-coupling reactions, which are scalable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxychrysene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups, forming hydroxy derivatives.
Reduction: This reaction can reduce double bonds within the aromatic system.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.
Major Products Formed:
Oxidation: Hydroxychrysenes.
Reduction: Reduced chrysenes.
Substitution: Halogenated or nitrated chrysenes.
Scientific Research Applications
4-Methoxychrysene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxychrysene involves its interaction with biological molecules, leading to various biochemical effects. It can undergo metabolic activation to form reactive intermediates that interact with DNA, proteins, and other cellular components. These interactions can result in mutagenic and carcinogenic effects, which are of significant interest in toxicological studies .
Comparison with Similar Compounds
Chrysene: The parent compound of 4-Methoxychrysene.
1-, 2-, 3-, and 4-Hydroxychrysenes: Hydroxylated derivatives of chrysene.
5-Methylchrysene: A methylated derivative of chrysene
Uniqueness: this compound is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. This substitution can alter the compound’s interaction with enzymes and receptors, making it a valuable compound for studying the structure-activity relationships of PAHs .
Properties
IUPAC Name |
4-methoxychrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O/c1-20-18-8-4-6-14-10-11-16-15-7-3-2-5-13(15)9-12-17(16)19(14)18/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCMPZSCVBKWEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C3=C(C=C2)C4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10543377 | |
| Record name | 4-Methoxychrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63020-59-7 | |
| Record name | 4-Methoxychrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5H-Pyrrolo[1,2-A]imidazol-5-one](/img/structure/B1626114.png)




